3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling of the pyrazole and piperidine rings: This step might involve a condensation reaction.
Formation of the oxazolidine-2,4-dione moiety: This can be achieved through a cyclization reaction involving an amino acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions could potentially occur at the carbonyl groups.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-(1-(3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
Uniqueness
The presence of the fluorophenyl group in 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-22-16(10-15(21-22)12-2-4-13(20)5-3-12)18(26)23-8-6-14(7-9-23)24-17(25)11-28-19(24)27/h2-5,10,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDVMYSYLJXVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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